Biotinyl Cystamine-d4
Description
Contextualization within Bioconjugation Chemistry and Molecular Probe Design
Bioconjugation is a chemical strategy used to create a stable, covalent link between two molecules, at least one of which is a biomolecule. thermofisher.com This technique is fundamental in creating tools for studying biological processes. thermofisher.com Reagents used in bioconjugation typically possess a reactive group that targets a specific functional group on a biomolecule—such as primary amines (—NH₂) found on the N-terminus of proteins and the side chains of lysine (B10760008) residues—and a reporter or affinity moiety. thermofisher.com
Biotinyl Cystamine-d4 is a prime example of a bioconjugation reagent designed for use as a molecular probe. Molecular probes are molecules used to detect or identify other molecules or ions in biological systems. mdpi.comnih.gov In the structure of this compound, the key components serve distinct functions:
Biotin (B1667282): This vitamin (B7) exhibits an exceptionally high and specific affinity for the proteins avidin (B1170675) and streptavidin. nih.govnih.gov This interaction is widely exploited in molecular biology for affinity purification. By tagging a molecule of interest with biotin, researchers can selectively capture and isolate it from a complex biological sample using immobilized avidin or streptavidin. nih.gov
Cystamine (B1669676): This portion of the molecule provides a linker arm with two important features. It contains a disulfide bond (S-S) that can be cleaved under mild reducing conditions. This cleavability is advantageous for releasing the captured biomolecule after purification. It also possesses a terminal primary amine group, which can be used to conjugate the probe to target molecules.
The combination of these features in this compound allows it to function as a cleavable affinity tag, a crucial tool in the design of molecular probes for applications like protein-protein interaction studies and the identification of post-translationally modified proteins. impurity.comlumiprobe.com
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1322625-65-9 | theclinivex.compharmaffiliates.comchemsrc.com |
| Molecular Formula | C₁₄H₂₂D₄N₄O₂S₃ | impurity.comtheclinivex.compharmaffiliates.com |
| Molecular Weight | 382.6 g/mol | theclinivex.compharmaffiliates.combiosynth.com |
| Synonym | (3aS,4S,6aR)-N-[2-[(2-Aminoethyl-d2)dithio]ethyl-d2]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide | impurity.com |
Significance of Stable Isotope Labeling in Advanced Research Methodologies
Stable isotope labeling is a cornerstone of modern quantitative proteomics, which aims to measure the abundance of proteins in a sample. silantes.com Techniques based on mass spectrometry have become powerful tools for this purpose. nih.gov The core principle involves labeling proteins or peptides with "heavy" isotopes (such as deuterium (B1214612) (²H or D), ¹³C, or ¹⁵N) and comparing them to their unlabeled or "light" counterparts. silantes.comwikipedia.org When analyzed by a mass spectrometer, the heavy and light versions of the same peptide are chemically identical but can be distinguished by their mass difference. washington.edu The ratio of the signal intensities between the heavy and light peptide peaks directly reflects the relative abundance of the protein in the samples being compared. wikipedia.org
This compound incorporates four deuterium atoms, making it the "heavy" version of the reagent. When used in conjunction with its non-deuterated ("light") counterpart, Biotinyl Cystamine (d0), it enables differential labeling experiments. nih.govresearchgate.net This dual-labeling strategy is a powerful method to enhance the accuracy and confidence of quantitative analyses. researchgate.net For instance, one cell state can be labeled with the heavy tag and a control state with the light tag. After mixing, purifying, and analyzing the samples, true biological changes can be distinguished from non-specific binding or experimental artifacts. Any peptide tagged with Biotinyl Cystamine should appear as a pair of peaks in the mass spectrum, separated by 4 Daltons (the mass of the four deuterium atoms). The relative intensity of these peaks provides a precise measure of the change in the target molecule's abundance between the two conditions. This approach minimizes experimental variability since the samples are combined early and processed together. washington.edu
A key research application of this differential labeling was demonstrated in a study focused on identifying O-linked N-acetylglucosamine (O-GlcNAc) modification sites, a type of post-translational modification on proteins. nih.govresearchgate.net
Table 2: Research Findings on O-GlcNAc Site Mapping Using Biotinyl Cystamine-d0/d4
| Research Aspect | Finding | Source |
|---|---|---|
| Methodology | A chemical derivatization method was developed using β-elimination of the O-GlcNAc moiety, followed by Michael addition of a novel Biotinyl Cystamine (BiCy) tag. | nih.govresearchgate.net |
| Differential Labeling | To increase specificity and allow for relative quantification, "light" Biotinyl Cystamine-d0 and "heavy" deuterated this compound were synthesized and used for differential isotopic labeling. | nih.govresearchgate.net |
| Enrichment & Analysis | The biotin-tagged peptides were enriched from complex mixtures and subsequently analyzed by LC-MALDI-TOF/TOF-MS. | researchgate.net |
| Quantification | The mass shift of 4 Da between the d0 and d4 tags allowed for the relative quantification of O-GlcNAc-modified peptides. The loss of O-GlcNAc (203 Da) and water (18 Da) and the addition of Biotinyl Cystamine-d0 (303 Da) resulted in a net mass shift of 82 Da. | researchgate.net |
| Application | The method was successfully applied to identify and relatively quantify O-GlcNAc sites on murine 20S proteasome subunits and Hsp90. | nih.govresearchgate.net |
Properties
CAS No. |
1322625-65-9 |
|---|---|
Molecular Formula |
C₁₄H₂₂D₄N₄O₂S₃ |
Molecular Weight |
382.6 |
Synonyms |
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl-d2)dithio]ethyl-d2]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Biotinyl Cystamine D4
Approaches for Deuterium (B1214612) Isotope Incorporation into Biotinylated Linker Moieties
The incorporation of stable isotopes, such as deuterium (²H or D), into biotinylated linkers is a key strategy for quantitative mass spectrometry (MS). The mass difference introduced by the deuterium atoms allows for the differentiation and relative quantification of samples. In the case of Biotinyl Cystamine-d4, the deuterium atoms are located on the cystamine (B1669676) portion of the molecule.
The synthesis of isotopically labeled this compound can be achieved by starting with a deuterated precursor. A common method involves a three-step process that begins with isotopically labeled cystamine-d4. nih.govresearchgate.net The general steps are:
Protection of Thiol Groups : The free thiol groups of cystamine-d4 are first protected, often by promoting the formation of disulfide polymers. This is typically done by stirring in a sodium bicarbonate solution with the addition of hydrogen peroxide. nih.gov
Condensation with Biotin (B1667282) : The protected, deuterated cystamine is then chemically linked to biotin. This is a crucial step where the affinity tag is attached to the linker.
Reduction of Disulfide Bridges : The final step involves the reduction of the disulfide bonds to yield the monomeric this compound with free thiol ends, ready for conjugation. nih.gov Tris(2-carboxyethyl)phosphine (B1197953) hydrochloride is often used as the reducing agent. nih.gov
This approach is part of a broader strategy known as Isotope-Coded Affinity Tagging (ICAT). In the classic ICAT method, reagents are synthesized in "light" (containing protons, ¹H) and "heavy" (containing deuterons, ²H) forms. researchgate.net When two different protein samples are labeled with the light and heavy reagents respectively, they can be combined, purified via the biotin tag, and analyzed by MS. researchgate.net The resulting mass spectra show peptide pairs with a characteristic mass difference, allowing for precise quantification. researchgate.net The use of deuterium-labeled internal standards, such as Biotin-d2, is a well-established practice for quantifying biotin and related compounds by GC- or LC-MS. researchgate.netcaymanchem.com
| Labeling Reagent Type | Deuterium Incorporation Site | Typical Application | Reference |
| This compound | Cystamine moiety | Quantitative proteomics, O-GlcNAc site mapping | nih.govresearchgate.net |
| ICAT-D8 Reagent | Linker region between biotin and reactive group | Quantitative analysis of protein expression | researchgate.net |
| Biotin-d2 | Biotin valeric acid side chain | Internal standard for biotin quantification | caymanchem.com |
| Deuterated 3-hydroxyisovaleric acid | Uniformly labeled | Internal standard for metabolite quantification | nih.gov |
Functionalization of the Cystamine Moiety for Directed Bioconjugation
The cystamine core of this compound provides a cleavable disulfide bond, which, upon reduction, yields two reactive sulfhydryl (thiol) groups. This functionality is central to its use in bioconjugation. The strategies for functionalizing this moiety are largely based on the well-established chemistry of cysteine modification, as cysteine's side chain also terminates in a thiol group. acs.orgwikipedia.org
The primary step is the reduction of the disulfide bond in cystamine to produce cysteamine (B1669678), which possesses a free thiol group. This thiol is a strong nucleophile (as the thiolate anion) and can react with a variety of electrophilic groups under mild, physiologically relevant conditions. acs.orgnih.gov This high reactivity and relative scarcity in proteins make it an ideal target for specific chemical modification. nih.govresearchgate.net
Several classes of reagents are commonly used to target the thiol group of the cysteamine moiety for bioconjugation:
Maleimides : These are among the most widely used reagents for cysteine modification. d-nb.info They react with thiols via a Michael addition to form a stable thioether bond. nih.gov However, they can sometimes show cross-reactivity with lysine (B10760008) residues. d-nb.info
Haloacetamides : Reagents like iodoacetamide (B48618) react with thiols through SN2 nucleophilic substitution, forming a stable thioether linkage. This method is highly specific for sulfhydryl groups. nih.gov
Dinitroimidazoles : These compounds allow for the fast and highly selective conversion of cysteines in aqueous solutions. thieme-connect.com They react via a cine-substitution mechanism. thieme-connect.com
Vinyl Sulfones and Vinyl Tetrazines : These reagents also react with thiols via Michael addition. Vinyltetrazine (VMeTz), for instance, serves as a dual-performing reagent, first conjugating selectively with cysteine and then offering a site for a subsequent click chemistry reaction. nih.govacs.org
Organometallic Reagents : Gold(III) complexes have been developed that enable ultrafast arylation of cysteine residues, functioning effectively even at very low concentrations. chemistryviews.org
| Reagent Class | Reaction Mechanism | Key Features | Reference |
| Maleimides | Michael Addition | Widely used, stable bond formed. | nih.govd-nb.info |
| Haloacetamides | Nucleophilic Substitution (SN2) | High specificity for sulfhydryls. | nih.gov |
| Dinitroimidazoles | Cine-substitution | Fast kinetics, high selectivity in aqueous buffer. | thieme-connect.com |
| Vinyl Tetrazines | Michael Addition / Click Chemistry | Dual-functionality for sequential modifications. | nih.govacs.org |
| Au(III) Complexes | Organometallic Oxidative Addition | Ultrafast reaction rates at low concentrations. | chemistryviews.org |
Site-Specific Biotinylation Strategies for Biomolecular Targets Utilizing the Cystamine Linker
Site-specific biotinylation is crucial for ensuring that the attachment of a label does not interfere with the biological activity of the target molecule and results in a homogeneous product. plos.org Utilizing the this compound linker, the goal is to direct its reactive thiol group to a specific location on a protein or other biomolecule.
One of the most direct methods for site-specific labeling is to target a native or engineered cysteine residue on a protein. Since free cysteine residues are relatively rare on the surface of proteins, they serve as convenient and specific targets for modification. acs.orgwikipedia.org The thiol-reactive chemistries described in the previous section (e.g., maleimides, haloacetamides) can be employed to covalently attach the this compound linker to a specific cysteine residue. wikipedia.org
Beyond targeting native cysteines, several advanced strategies have been developed for precise site-specific conjugation:
Engineered Cysteines : A common approach involves using site-directed mutagenesis to introduce a cysteine residue at a desired, non-critical location on a protein's surface. This engineered cysteine then becomes the unique target for the this compound linker. nih.gov
Intein-Mediated Protein Ligation : This chemoenzymatic strategy allows for C-terminal specific modification. A protein of interest is expressed as a fusion with an intein domain, which can generate a C-terminal thioester. This reactive thioester can then be chemoselectively ligated with a molecule containing an N-terminal cysteine, such as a pre-formed conjugate of the Biotinyl Cystamine linker. researchgate.net
Enzymatic Labeling : Systems like the AviTag™ technology use the biotin ligase enzyme (BirA) to attach a single biotin molecule to a specific lysine residue within a 15-amino-acid recognition sequence (the AviTag). plos.org While this method directly attaches biotin, a similar enzymatic logic could theoretically be applied to linkers if the enzyme's substrate specificity could be appropriately engineered.
Chemoenzymatic Labeling of Post-Translational Modifications : Specific enzymes can be used to install a "handle" onto a biomolecule, which can then be targeted. For example, in studying O-GlcNAcylated proteins, the enzyme Y289L GalT can install an azide (B81097) handle onto the glycan. This azide can then be functionalized with a linker, such as a Dde-cleavable biotin linker, using click chemistry. caltech.edu The disulfide in this compound offers a similar cleavable property.
| Strategy | Principle | Target Site | Reference |
| Native Cysteine Targeting | Direct chemical conjugation to an existing cysteine. | Surface-accessible cysteine residues. | acs.org |
| Engineered Cysteine | Site-directed mutagenesis introduces a unique cysteine handle. | Any desired location on the protein surface. | nih.gov |
| Intein-Mediated Ligation | A protein-splicing element generates a reactive C-terminal thioester for ligation. | C-terminus of the protein. | researchgate.net |
| Azide-Alkyne Click Chemistry | Chemoenzymatic installation of an azide or alkyne handle, followed by cycloaddition. | Specific sites (e.g., glycans) targeted by the enzyme. | caltech.edu |
Advanced Applications in Quantitative Proteomics Research Utilizing Biotinyl Cystamine D4
Isotope-Coded Affinity Tag (ICAT) Technology and its Analogues
Isotope-Coded Affinity Tag (ICAT) technology represents a significant advancement in gel-free quantitative proteomics. nih.gov The ICAT reagent, in its various forms including those incorporating Biotinyl Cystamine-d4, is designed with three key functional components: a reactive group specific for sulfhydryl groups on cysteine residues, an isotopically coded linker (either "light" or "heavy"), and an affinity tag, typically biotin (B1667282). youtube.comwikipedia.orgnptel.ac.in This design allows for the differential labeling of two protein samples, which are then combined and analyzed in a single mass spectrometry run, minimizing experimental variability. washington.edu
The core principle of ICAT-based proteomics lies in the differential labeling of cysteine-containing proteins between two samples. nih.gov One sample is treated with the "light" ICAT reagent (e.g., containing no deuterium), while the other is labeled with the "heavy" reagent, such as one incorporating this compound. youtube.com The reactive iodoacetamide (B48618) group of the ICAT reagent covalently binds to the sulfhydryl group of cysteine residues. wikipedia.org
After labeling, the two protein samples are combined and enzymatically digested, typically with trypsin, to produce a complex mixture of peptides. youtube.comresearchgate.net The key distinction between the labeled peptides from the two original samples is the mass difference imparted by the isotopic linker. youtube.com For this compound, the four deuterium (B1214612) atoms create a predictable mass shift compared to its light counterpart.
The combined peptide mixture is then subjected to mass spectrometry analysis. The chemically identical, but isotopically distinct, peptide pairs co-elute during liquid chromatography and appear as a pair of peaks in the mass spectrum, separated by the mass difference of the isotopic tags. researchgate.net The relative abundance of the protein in the original two samples is determined by comparing the signal intensities or peak areas of the "heavy" and "light" peptide pairs. youtube.comwikipedia.org
Table 1: Mechanistic Steps in ICAT-based Differential Quantification
| Step | Description | Key Reagent/Component | Outcome |
| 1. Sample Labeling | Two distinct protein samples are separately labeled with the light and heavy ICAT reagents. | Light ICAT reagent, Heavy ICAT reagent (e.g., containing this compound) | Cysteine residues in each sample are covalently tagged with either the light or heavy isotope label. |
| 2. Sample Combination and Digestion | The two labeled protein samples are mixed together and then digested with a protease. | Trypsin | A single, complex mixture of peptides is generated, containing pairs of isotopically labeled peptides. |
| 3. Affinity Purification | The ICAT-labeled peptides are isolated from the unlabeled peptides. | Avidin (B1170675) affinity chromatography | The complexity of the peptide mixture is significantly reduced, enriching for the peptides of interest. researchgate.net |
| 4. Mass Spectrometry Analysis | The purified, labeled peptides are analyzed by LC-MS/MS. | Mass Spectrometer | Isotopically labeled peptide pairs are detected, and their relative signal intensities are measured. |
| 5. Quantification | The ratio of the peak intensities for the heavy and light peptide pairs is calculated. | Data analysis software | The relative abundance of each cysteine-containing protein in the two original samples is determined. youtube.com |
Achieving high labeling efficiency is critical for accurate quantification in ICAT-based experiments. Incomplete labeling can lead to an underestimation of protein abundance and introduce bias into the results. Several factors can be optimized to maximize the reaction between the iodoacetamide group of the this compound reagent and the cysteine sulfhydryl groups.
One critical parameter is the concentration of the ICAT reagent. Studies have shown that a sufficient molar excess of the reagent is necessary to drive the labeling reaction to completion. h1.co Additionally, the presence of detergents such as Sodium Dodecyl Sulfate (SDS) can impact labeling efficiency. While SDS is often used to solubilize proteins, particularly membrane proteins, concentrations above a certain threshold (e.g., >0.1%) can inhibit the labeling reaction. h1.coresearchgate.net Therefore, careful optimization of the SDS concentration is required to balance protein solubility with labeling efficiency. researchgate.net
The reaction time and temperature also play a role. A typical labeling reaction is carried out at 37°C for a duration that ensures complete labeling, often determined empirically for the specific protein mixture being analyzed. nih.gov Furthermore, the reduction of disulfide bonds within proteins is a prerequisite for labeling all cysteine residues. Reagents such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used for this purpose, and their concentration and incubation time should be optimized for the specific sample. nih.gov
Table 2: Key Parameters for Optimizing ICAT Labeling Efficiency
| Parameter | Recommended Range/Condition | Rationale |
| ICAT Reagent Concentration | ~3 mM | Ensures a sufficient molar excess to drive the labeling reaction to completion. h1.co |
| SDS Concentration | <0.1% | Higher concentrations can impede the labeling reaction. h1.co |
| Reaction Temperature | 37°C | Promotes efficient covalent bond formation. nih.gov |
| Reaction Time | 1-2 hours | Allows sufficient time for the labeling reaction to proceed to completion. |
| Reducing Agent | TCEP or DTT | Ensures disulfide bonds are broken, making all cysteine residues accessible for labeling. nih.gov |
A significant advantage of the ICAT strategy is the ability to reduce the complexity of the peptide mixture prior to mass spectrometry analysis. youtube.com This is achieved through affinity enrichment, which specifically isolates the biotin-tagged peptides. researchgate.net The biotin moiety of the this compound reagent has a very high affinity for avidin or its derivatives like streptavidin, which can be immobilized on a solid support such as agarose (B213101) beads. nptel.ac.iniba-lifesciences.com
After the combined, labeled protein samples are digested into peptides, the entire mixture is passed over an avidin affinity column. researchgate.net The biotin-labeled peptides bind tightly to the avidin, while the vast majority of unlabeled peptides, which lack cysteine residues, pass through the column and are discarded. youtube.comresearchgate.net This step dramatically simplifies the peptide mixture, allowing for a more focused and sensitive analysis of the cysteine-containing peptides by the mass spectrometer. yale.edu
The captured, biotinylated peptides are then eluted from the affinity column. youtube.com In some earlier versions of the ICAT reagent, harsh conditions were required for elution, which could be problematic. However, the development of cleavable ICAT reagents allows for the removal of the biotin tag under milder conditions, improving the quality of the subsequent mass spectrometry analysis. nptel.ac.in
Integration with Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Workflows
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling technique used for quantitative proteomics. washington.edu In SILAC, cells are grown in media where specific essential amino acids (e.g., lysine (B10760008) and arginine) are replaced with their heavy stable isotope-containing counterparts. gbiosciences.com This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins.
While both ICAT and SILAC are robust quantitative proteomics methods, they have distinct characteristics. SILAC labels proteins metabolically, which can provide very accurate quantification but is generally limited to cell culture systems. nih.gov ICAT, on the other hand, is a chemical labeling method that can be applied to a wider range of sample types, including tissues and body fluids. researchgate.net
In certain experimental designs, ICAT and SILAC can be used in a complementary fashion. For instance, a SILAC experiment might be used to obtain a global, quantitative overview of protein expression changes in cultured cells. Subsequently, ICAT, with its specificity for cysteine residues, could be employed to investigate changes in the redox state of specific cysteine-containing proteins identified in the SILAC screen. This integrated approach allows researchers to leverage the strengths of both techniques for a more comprehensive understanding of cellular processes.
Elucidation of Post-Translational Modifications (PTMs) through this compound Tagging
The cysteine-specific reactivity of ICAT reagents like this compound makes them particularly well-suited for studying certain types of post-translational modifications (PTMs), especially those involving the oxidation of cysteine residues. researchgate.net
Cysteine residues are susceptible to a variety of oxidative modifications, which can be reversible or irreversible and play crucial roles in cellular signaling and redox regulation. nih.govnih.gov These modifications include the formation of disulfides, S-nitrosylation, and S-glutathionylation. nih.gov Because the ICAT reagent only reacts with free, reduced sulfhydryl groups, it can be used to quantify changes in the oxidation state of cysteine residues. nih.gov
A common strategy for studying cysteine oxidation involves a "blocking and labeling" approach. upf.edu In one sample (the control), all free cysteine thiols are first blocked with a non-isotopically labeled alkylating agent like iodoacetamide. The sample is then treated with a reducing agent to break any reversible oxidative modifications, exposing new free thiols. These newly reduced thiols are then labeled with the "light" ICAT reagent. In the experimental sample, the same procedure is followed, but the newly exposed thiols are labeled with a "heavy" ICAT reagent like one containing this compound.
By comparing the relative abundance of the light and heavy labeled peptides, researchers can quantify the extent of oxidative modification for specific cysteine residues. nih.gov This approach has been successfully used to identify proteins with oxidant-sensitive cysteines and to study the effects of oxidative stress on the proteome. nih.gov
Site-Specific Detection of O-GlcNAcylation
The identification of specific sites of O-GlcNAcylation, a dynamic and crucial post-translational modification on serine and threonine residues, is challenging due to its substoichiometric nature. nih.gov A powerful strategy employing this compound has been developed to overcome this, allowing for effective enrichment and relative quantification of O-GlcNAc-modified peptides. nih.govnih.gov
The workflow is based on an adapted β-elimination and Michael addition (BEMA) chemical derivatization. nih.govrsc.org In this process, the O-GlcNAc moiety is chemically removed from serine or threonine residues, which is then followed by the addition of a Biotinyl Cystamine (B1669676) (BiCy) tag. nih.govresearchgate.net To enable quantification and distinguish specific labeling from non-specific reactions, a differential isotopic labeling strategy is used. nih.gov One sample, typically the O-GlcNAc-containing proteome, is derivatized with the "heavy" this compound, while a control sample, often treated with an O-GlcNAcase (OGA) enzyme to remove the modification, is labeled with the "light" Biotinyl Cystamine-d0. nih.govresearchgate.net
After labeling, the two samples are combined, and the biotin-tagged peptides are enriched using streptavidin affinity chromatography. nih.gov The enriched peptides are then analyzed by mass spectrometry (e.g., LC-MALDI-TOF/TOF-MS). nih.gov The mass difference of 4 Da between the heavy and light tags allows for the relative quantification of O-GlcNAcylation at specific sites. nih.gov A high heavy/light (H/L) ratio indicates a site that was specifically O-GlcNAcylated. researchgate.net This method has been successfully applied to identify novel O-GlcNAc sites on complex protein assemblies like the 20S proteasome and on heat shock protein 90 (Hsp90). nih.govresearchgate.netresearchgate.net
| Protein | Organism | Identified O-GlcNAc Site | Reference |
|---|---|---|---|
| Proteasome subunit alpha type-1 (α1) | Murine | Ser5 | researchgate.net |
| Proteasome subunit alpha type-4 (α4) | Murine | Ser130 | researchgate.net |
| Proteasome subunit alpha type-5 (α5) | Murine | Ser198 | researchgate.net |
| Proteasome subunit alpha type-6 (α6) | Murine | Ser110 | researchgate.net |
| Proteasome subunit beta type-6 (β6) | Murine | Ser57, Ser208 | researchgate.net |
| Heat shock protein 90-beta (Hsp90β) | Murine | Ser232, Ser263 | nih.gov |
| Alpha-crystallin A chain | Bovine | Ser162 | researchgate.net |
Comprehensive Identification of Biotinylation Sites on Peptides and Proteins
Proximity-dependent labeling techniques, such as APEX and BioID, utilize biotinylation to map protein-protein interactions and subcellular proteomes. nih.gov A critical aspect of these experiments is the precise identification of the amino acid residues that have been biotinylated. nih.gov Isotopically labeled biotin reagents, such as this compound, are valuable tools for the quantitative analysis and confident identification of these biotinylation sites. nih.govnih.gov
In a typical quantitative workflow, two different cell states or samples can be compared. One sample is treated using a standard biotinylating agent, while the other is treated with an isotopically heavy version like this compound. After the proteins are digested into peptides, those containing the biotin modification can be enriched. nih.govnih.gov Mass spectrometry analysis can then easily distinguish between the peptides from the two samples due to the mass difference imparted by the isotopic labels. nih.gov This approach simplifies differential analysis of interaction networks without requiring more complex metabolic labeling strategies like SILAC. nih.gov
The identification of the exact modification site is confirmed during MS/MS fragmentation. Fragment ions that retain the biotinylated amino acid will exhibit the corresponding mass shift between the light and heavy labeled samples, providing definitive evidence for the site of modification. nih.gov
| Property | Biotinyl Cystamine-d0 (Light) | This compound (Heavy) | Description |
|---|---|---|---|
| Mass of Tag | ~303.1 Da | ~307.1 Da | Mass added to the peptide upon modification. |
| Mass Difference (Δ) | ~4 Da | The mass shift observed in MS1 scans between peptides labeled with the heavy and light tags. | |
| MS/MS Fragment Ions | y, b ions at mass 'x' | y, b ions at mass 'x + 4' | Fragment ions containing the modification site will show a +4 Da shift in the heavy-labeled sample. |
Quantitative Proteomic Workflows Employing this compound
The unique chemical properties of this compound make it suitable for several advanced quantitative proteomic workflows designed to enrich and analyze specific subsets of the proteome.
Homogenous Phase Enrichment of Cysteine-Containing Peptides
Cysteine is a relatively rare amino acid, but its thiol group is highly reactive and plays critical roles in protein structure and function. pku.edu.cn The selective enrichment of cysteine-containing peptides can reduce sample complexity and increase the depth of proteome analysis. nih.gov The disulfide bond within the cystamine linker of this compound allows it to be used for capturing cysteine-containing peptides via thiol-disulfide exchange. google.commdpi.com
In this workflow, free thiol groups on cysteine residues in proteins or peptides react with the disulfide in this compound in the solution phase. mdpi.com This reaction forms a new, mixed disulfide bond, thereby covalently attaching the biotin-d4 tag to the cysteine-containing peptide. This initial capture step occurs in a homogenous solution. Following this reaction, the now biotinylated peptides can be selectively enriched from the complex mixture using streptavidin-coated beads. The disulfide linkage is cleavable by reducing agents, allowing the captured peptides to be released for MS analysis. researchgate.netnih.gov The d4-label provides the means for quantification when compared against a sample labeled with a light version of the tag. While other reagents are used for homogenous phase enrichment, the chemical principles of thiol-disulfide exchange make this compound a suitable reagent for such applications. nih.govmdpi.com
Utility in Activity-Based Proteomics Profiling
Activity-Based Protein Profiling (ABPP) is a powerful functional proteomics technology that uses chemical probes to assess the functional state of entire enzyme families directly in native biological systems. wikipedia.orgmtoz-biolabs.com ABPP probes typically consist of a reactive group that covalently modifies the active site of an enzyme and a reporter tag, such as biotin, for detection and enrichment. wikipedia.orgnih.gov
This compound is particularly well-suited for advanced ABPP workflows, such as isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP), which enable quantitative and comparative analysis of enzyme activities. nih.gov In a competitive ABPP experiment, two proteomes (e.g., control vs. inhibitor-treated) are labeled with an activity-based probe. nih.gov The probe-labeled proteins are then tagged, for instance via click chemistry, with a light (d0) or heavy (d4) cleavable biotin tag. nih.gov By mixing the samples and analyzing the resulting peptides by MS, researchers can quantify changes in probe labeling, which reflects a change in enzyme activity.
The key advantages of using a reagent like this compound in this context are threefold:
Affinity Enrichment : The biotin tag allows for the efficient isolation of probe-labeled proteins, which are often of low abundance. nih.gov
Quantitative Analysis : The d4 isotopic label enables accurate relative quantification of enzyme activity between different biological samples. nih.gov
Cleavable Linker : The disulfide bond in the cystamine linker is easily cleaved under mild reducing conditions. This facilitates the release of captured proteins or peptides from streptavidin beads, improving recovery and compatibility with MS analysis compared to the harsh conditions required to dissociate the standard biotin-streptavidin interaction. researchgate.netnih.gov
This combination of features makes this compound a highly valuable tool for discovering and characterizing enzyme inhibitors and for studying the functional dynamics of the proteome. nih.govresearchgate.net
Role of Biotinyl Cystamine D4 in Affinity Based Enrichment and Isolation Methodologies
Principles of Avidin (B1170675)/Streptavidin Affinity-Mediated Capture
The foundation of Biotinyl Cystamine-d4's utility in enrichment strategies lies in the exceptionally strong and specific non-covalent interaction between its biotin (B1667282) moiety and the proteins avidin or streptavidin. This interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the femtomolar range (approximately 10⁻¹⁵ mol/L), signifying a very stable complex.
When a complex biological sample, such as a cell lysate, is incubated with this compound, the reagent covalently attaches to target biomolecules, typically proteins, at specific amino acid residues (e.g., cysteines). These now biotinylated molecules can be selectively captured from the complex mixture using a solid support, such as agarose (B213101) or magnetic beads, that has been coated with avidin or streptavidin. The high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove non-specifically bound proteins and other contaminants, resulting in a highly purified sample of the target biomolecules.
The strength of this interaction is critical for the effective isolation of even low-abundance proteins from a complex proteome. The tetrameric structure of streptavidin, with four binding sites for biotin, further enhances the efficiency of this capture process. This principle of affinity-mediated capture is a cornerstone of various proteomic techniques, including Isotope-Coded Affinity Tag (ICAT) methods, for which reagents like this compound are designed.
| Feature | Description | Significance in Affinity Capture |
| Binding Partners | Biotin (on this compound) and Avidin/Streptavidin (on solid support) | Forms a highly specific and strong interaction for selective capture. |
| Dissociation Constant (Kd) | ~10⁻¹⁵ mol/L | Indicates an extremely stable complex, allowing for rigorous washing to remove contaminants. |
| Specificity | High specificity of biotin for the binding pocket of avidin/streptavidin | Minimizes off-target binding and ensures the purification of only biotinylated molecules. |
| Application | Immobilized avidin/streptavidin on beads or surfaces | Enables the physical separation of target molecules from the bulk sample. |
Enhancement of Target Biomolecule Enrichment Efficiency
The use of this compound significantly enhances the efficiency of enriching target biomolecules, particularly those of low abundance. By covalently tagging proteins of interest, the biotin handle allows for their selective retrieval from a highly complex mixture containing thousands of other proteins. This process dramatically reduces the complexity of the sample that is subsequently analyzed, which is a critical step for the identification and quantification of proteins that might otherwise be undetectable.
In a typical ICAT workflow, two protein samples (e.g., from treated and untreated cells) are labeled with the "heavy" (deuterium-containing, like this compound) and "light" (non-deuterated) versions of the reagent, respectively. After labeling, the samples are combined, and the biotinylated proteins are collectively enriched using avidin affinity chromatography. This enrichment step is crucial as it concentrates the labeled proteins, thereby increasing their effective concentration for subsequent analysis by mass spectrometry.
The efficiency of this enrichment allows for the reliable detection of subtle changes in protein expression levels between the two samples. Without this affinity purification step, the signals from low-abundance proteins would likely be masked by the signals from highly abundant proteins, making their quantification impossible.
| Parameter | Without Affinity Enrichment | With this compound Enrichment |
| Sample Complexity | Very High (thousands of proteins) | Significantly Reduced (only biotinylated proteins) |
| Detection of Low-Abundance Proteins | Often not possible due to signal suppression | Enabled and enhanced |
| Quantitative Accuracy | Prone to interference from non-target molecules | Improved due to removal of interfering species |
| Overall Workflow | Direct analysis of complex mixture | Targeted isolation prior to analysis |
Cleavable Disulfide Linker Applications in Reversible Elution Strategies
While the strength of the biotin-streptavidin interaction is advantageous for capture, it presents a challenge for the subsequent release of the captured biomolecules. Elution often requires harsh denaturing conditions that can lead to the co-elution of non-specifically bound proteins and contaminants from the streptavidin support itself.
This compound overcomes this limitation through its integrated cleavable disulfide linker. The disulfide bond (S-S) within the cystamine (B1669676) portion of the reagent is stable under the conditions used for labeling, capture, and washing. However, it can be readily cleaved under mild reducing conditions, for example, by treatment with reagents such as dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.
This cleavage releases the captured biomolecules from the streptavidin resin, leaving the biotin tag behind. This strategy offers several advantages:
Mild Elution Conditions: The use of reducing agents is compatible with downstream analytical techniques and avoids the harsh conditions that can introduce contaminants.
Improved Purity: It allows for the selective release of the target proteins, reducing the background of non-specifically bound proteins that might be released under denaturing elution.
Enhanced MS Analysis: The removal of the bulky biotin tag prior to mass spectrometry can improve peptide ionization and fragmentation, leading to better sequence coverage and more reliable identification.
| Elution Strategy | Conditions | Outcome for Captured Peptides | Potential Issues |
| Denaturation | Boiling in SDS-PAGE buffer, high concentrations of chaotropic salts | Release of biotinylated peptides still attached to biotin | Co-elution of streptavidin and non-specifically bound proteins. |
| Competition | High concentration of free biotin | Inefficient due to the very slow off-rate of the biotin-streptavidin complex | Incomplete elution. |
| Cleavable Linker (e.g., Disulfide) | Mild reducing agents (e.g., DTT) | Release of peptides with a small chemical remnant of the linker | Potential for incomplete cleavage if reaction conditions are not optimized. |
Impact on Signal-to-Noise Ratios in Downstream Mass Spectrometric Analysis
The ultimate goal of using this compound is to improve the quality of data obtained from mass spectrometry (MS). The signal-to-noise (S/N) ratio is a critical measure of this quality, representing the intensity of the signal from the analyte of interest relative to the background noise. The chemical structure and application workflow of this compound contribute to an improved S/N ratio in several ways.
First, the affinity enrichment step drastically reduces the "chemical noise" arising from the multitude of other molecules present in the original sample. By analyzing a less complex mixture, the mass spectrometer is less likely to be saturated with ions from high-abundance, non-target peptides, allowing the detectors to more effectively measure the signals from the lower-abundance, labeled peptides of interest.
Second, the elution strategy using the cleavable linker provides a cleaner sample for MS analysis. The absence of co-eluting streptavidin and other non-specific binders reduces the number of interfering peaks in the mass spectrum.
Biotinyl Cystamine D4 As a Versatile Component in Molecular Probe Design and Chemical Labeling
Design Principles for Novel Molecular Probes Incorporating Biotinyl Cystamine-d4
The design of molecular probes that incorporate this compound is centered around its distinct functional components: the biotin (B1667282) group, the cleavable cystamine (B1669676) linker, and the deuterium (B1214612) labeling.
The biotin component serves as a high-affinity tag that can be specifically recognized by streptavidin or avidin (B1170675) proteins. This strong and specific interaction is fundamental to many affinity purification techniques, allowing for the selective capture and isolation of biotinylated molecules and their binding partners from complex biological mixtures. nih.govnih.gov
The cystamine core of the molecule contains a disulfide bond, which acts as a cleavable linker. tum.decd-bioparticles.net This feature is crucial for the elution of captured molecules from streptavidin supports under mild reducing conditions, thus preserving the integrity of the isolated proteins and complexes for downstream analysis. nih.gov The ability to cleave the probe is a significant advantage over non-cleavable biotin reagents, which often require harsh denaturing conditions for elution that can disrupt molecular interactions and damage the captured biomolecules. tum.denih.gov
The presence of four deuterium atoms (d4) provides a stable isotopic signature. This is particularly valuable in quantitative proteomics studies that utilize mass spectrometry. The mass shift introduced by the deuterium atoms allows for the differentiation and relative quantification of labeled molecules from their unlabeled counterparts.
Effective molecular probe design with this compound also considers the incorporation of appropriate spacer arms. These spacers, often composed of polyethylene (B3416737) glycol (PEG) chains, are introduced between the biotin-cystamine core and the reactive group of the probe. nih.gov The inclusion of a spacer arm helps to minimize steric hindrance, ensuring that the biotin tag remains accessible for binding to streptavidin and that the reactive group can efficiently interact with its target biomolecule. nih.gov
Table 1: Key Design Principles for this compound Probes
| Design Principle | Component | Function | Advantage |
| Affinity Tagging | Biotin | High-affinity binding to streptavidin/avidin | Enables efficient purification and enrichment of labeled molecules. nih.govnih.gov |
| Cleavability | Cystamine (Disulfide Bond) | Allows for release of captured molecules under mild reducing conditions | Preserves the integrity of isolated proteins and complexes for further analysis. tum.denih.gov |
| Isotopic Labeling | Deuterium (d4) | Provides a stable isotope signature for mass spectrometry | Facilitates quantitative proteomic analysis. |
| Steric Optimization | Spacer Arms (e.g., PEG) | Reduces steric hindrance | Improves accessibility of the biotin tag and reactivity of the probe. nih.gov |
Application in Investigating Protein-Protein Interactions (e.g., Proximity Labeling, BioID, APEX Technologies)
This compound is a valuable reagent for studying protein-protein interactions (PPIs) within their native cellular environment. Proximity labeling techniques, such as BioID and APEX, have emerged as powerful methods for identifying transient and weak interactions that are often missed by traditional biochemical approaches. nih.govnih.gov
In BioID (biotin identification) , a protein of interest is fused to a promiscuous biotin ligase, BirA. nih.govresearchgate.net When supplied with biotin and ATP, BirA generates highly reactive biotinoyl-5'-AMP, which then covalently attaches biotin to nearby proteins, typically on lysine (B10760008) residues. nih.gov While standard biotin is commonly used, a cleavable and isotopically labeled reagent like this compound could be adapted for this purpose, allowing for the subsequent release of captured proteins and their quantification.
APEX (ascorbate peroxidase) technology utilizes an engineered peroxidase that, in the presence of hydrogen peroxide, catalyzes the oxidation of biotin-phenol to a short-lived and highly reactive biotin-phenoxyl radical. nih.govresearchgate.net This radical then covalently labels electron-rich amino acid residues (such as tyrosine) on neighboring proteins. researchgate.net The biotinylated proteins can then be enriched using streptavidin beads. The incorporation of a cleavable linker, such as the one found in this compound, would facilitate the elution of these labeled proteins for identification by mass spectrometry. bohrium.com
The general workflow for utilizing a this compound-based probe in proximity labeling is as follows:
Labeling: The proximity labeling enzyme (e.g., BirA* or APEX) is expressed as a fusion with a protein of interest. The cells are then incubated with a this compound derivative that has been functionalized to be a substrate for the enzyme.
Cell Lysis and Affinity Purification: The cells are lysed, and the biotinylated proteins are captured using streptavidin-coated beads.
Washing: Non-specifically bound proteins are removed through a series of stringent washes.
Elution: The captured proteins are released from the beads by cleaving the disulfide bond in the this compound linker with a reducing agent (e.g., dithiothreitol (B142953) or β-mercaptoethanol).
Analysis: The eluted proteins are identified and quantified using mass spectrometry. The d4 label can aid in distinguishing the specifically labeled proteins from background contaminants.
In Vitro Investigation of Protein-Nucleic Acid Interactions
Understanding the interactions between proteins and nucleic acids (DNA and RNA) is fundamental to deciphering the mechanisms of gene regulation. nih.govosti.gov Biotinylated nucleic acid probes are widely used in pull-down assays to identify and study RNA-binding proteins (RBPs) and DNA-binding proteins. nih.govnih.govresearchgate.net
This compound can be incorporated into synthetic oligonucleotides to create cleavable biotinylated probes for these assays. researchgate.net The process typically involves synthesizing an RNA or DNA probe of a specific sequence and attaching a this compound moiety to one of its ends.
The experimental workflow for an in vitro pull-down assay using a this compound-labeled nucleic acid probe is as follows:
Probe Synthesis: A DNA or RNA oligonucleotide of interest is synthesized with a terminal modification that allows for the covalent attachment of this compound.
Binding Reaction: The biotinylated probe is incubated with a cell lysate or a purified protein fraction to allow for the formation of protein-nucleic acid complexes.
Capture: The complexes are then captured on streptavidin-coated beads.
Washing: Unbound proteins and nucleic acids are removed by washing.
Elution: The bound proteins are eluted by cleaving the disulfide bond of the this compound linker with a reducing agent.
Analysis: The eluted proteins are identified by Western blotting or mass spectrometry. nih.govnih.gov
The cleavable nature of the this compound linker is particularly advantageous in these assays as it allows for the recovery of the bound proteins under non-denaturing conditions, which can be important for subsequent functional studies.
Development of Labeling Reagents for Specific Biological Functional Groups (e.g., Thiols, Primary Amines)
This compound can serve as a scaffold for the development of labeling reagents that target specific functional groups within biomolecules, such as thiols and primary amines. jenabioscience.com
Labeling of Thiols: The disulfide bond within the cystamine portion of this compound can participate in thiol-disulfide exchange reactions. This allows for the direct labeling of proteins and other molecules containing free sulfhydryl groups (cysteine residues). In this reaction, the disulfide bond of the reagent is attacked by a thiol group on the target molecule, resulting in the formation of a new disulfide bond and the transfer of the biotin label.
Labeling of Primary Amines: To target primary amines, such as the side chain of lysine residues and the N-terminus of proteins, the amine group of the this compound can be modified to create a reactive moiety. biocompare.comnih.gov A common strategy is to convert the primary amine into an N-hydroxysuccinimide (NHS) ester. biocompare.comnih.gov NHS esters readily react with primary amines under mild conditions to form stable amide bonds, effectively labeling the target protein with the cleavable biotin tag. nih.gov
Table 2: Functionalization of this compound for Specific Labeling
| Target Functional Group | Reactive Moiety on Probe | Linkage Formed |
| Thiols (-SH) | Disulfide Bond | Disulfide Bond |
| Primary Amines (-NH2) | N-hydroxysuccinimide (NHS) ester | Amide Bond |
The development of such labeling reagents expands the utility of this compound beyond its use in enzymatic labeling methods, providing a versatile toolkit for the targeted biotinylation and subsequent purification of a wide range of biomolecules.
Analytical Methodologies for the Detection and Quantification of Biotinyl Cystamine D4 Tagged Molecules in Research Contexts
Mass Spectrometry-Based Detection Techniques
Mass spectrometry (MS) stands as a cornerstone for the analysis of Biotinyl Cystamine-d4-tagged molecules. benthamscience.com Its high sensitivity, accuracy, and ability to provide structural information make it indispensable for identifying labeled peptides and proteins and pinpointing the exact site of modification. nih.govacs.org
Understanding the fragmentation patterns of biotinylated peptides during tandem mass spectrometry (MS/MS) is essential for their confident identification. nih.govacs.org When peptides modified with biotin-containing reagents are subjected to collision-induced dissociation (CID), they generate specific signature fragment ions. nih.gov
Systematic studies of peptides modified by biotin (B1667282) have identified several predominant ions. For instance, in analyses of lysine (B10760008) biotinylated peptides, three distinct and predominant ions have been observed at m/z 327.185, 310.158, and 227.085. nih.gov The presence of these marker ions in an MS/MS spectrum serves as a strong indicator of a biotinylated peptide. nih.govacs.org
The isotopic labeling in this compound, specifically the four deuterium (B1214612) atoms, introduces a predictable mass shift. When analyzing peptides labeled with an isotopically heavy biotin (containing a +4 Da shift), the resulting y-ion series in the MS/MS spectrum will also show a clear shift of +4 Da compared to the light version, aiding in the confirmation of the labeled species. nih.gov
Interactive Table: Common Signature Fragment Ions of Biotinylated Peptides
| Ion Type | m/z (Light Biotin) | Description |
|---|---|---|
| Signature Ion 1 | 327.185 | A predominant fragment observed in MS/MS spectra of lysine biotinylated peptides. |
| Signature Ion 2 | 310.158 | Another common signature ion from lysine biotinylated peptides. |
Note: The m/z values for this compound tagged peptides would be shifted accordingly by the mass of the d4-cystamine linker.
The addition of a this compound tag to a molecule, such as a peptide, significantly alters its physicochemical properties, which in turn affects its behavior during liquid chromatography (LC) separation and mass spectrometric ionization.
Chromatographic Behavior : The biotin tag is known to increase the hydrophobicity of peptides. biorxiv.org This increased hydrophobicity leads to longer retention times on reversed-phase high-performance liquid chromatography (RP-HPLC) columns. biorxiv.org The cystamine (B1669676) linker also contributes to this effect. Therefore, chromatographic gradients often need to be optimized to ensure the efficient elution of these more hydrophobic tagged peptides. biorxiv.org
Isotopic Labeling : The presence of the four deuterium atoms in this compound results in a distinct mass shift compared to its unlabeled counterpart. nih.govresearchgate.net In MS1 spectra, this allows for the clear differentiation and relative quantification of labeled versus unlabeled species by comparing the intensities of the isotopic peak pairs. acs.orgnih.gov The mass difference is typically large enough (e.g., >4 Da) to avoid interference from the natural isotopic envelopes of the unlabeled peptides. acs.org This principle is fundamental to many quantitative proteomics strategies. nih.gov
The analysis of large-scale, high-throughput quantitative proteomics data generated from samples labeled with isotopic tags like this compound presents both opportunities and computational challenges. nih.govacs.orgnih.gov
Specialized software and algorithms are required to process the complex datasets. For instance, software like MaxQuant has been adapted to permit the quantification of isotopically labeled molecules, including cross-linked peptides, by starting the analysis from a list of m/z features. biorxiv.org
Key Computational Challenges Include:
Accurate Quantification : Ensuring the precise measurement of reporter ion intensities or precursor ion peak areas is critical. Hidden quantification errors can be a significant issue, and strategies like using label-swap replicas are essential to expose failures and improve accuracy. biorxiv.org
Data Complexity : Isotopic labeling increases the complexity of MS1 spectra, as each peptide can exist in multiple isotopic forms (e.g., light and heavy). nih.gov This requires sophisticated algorithms to deconvolve the spectra and accurately assign peptide identities and quantities.
Database Searching : Search algorithms must be configured to consider the specific mass modification introduced by the this compound tag to correctly identify the labeled peptides from the MS/MS data. nih.gov
Chromatographic Separation Techniques (e.g., HPLC, LC)
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is an indispensable tool for separating complex mixtures of molecules before their introduction into the mass spectrometer. nih.gov For the analysis of this compound-tagged molecules, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. nih.govsielc.com
The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. thaiscience.info As mentioned, the biotinyl-cystamine tag increases the hydrophobicity of molecules, leading to stronger interaction with the stationary phase and thus requiring adjusted mobile phase gradients (typically a mixture of water and acetonitrile (B52724) with an acid like formic acid) for effective separation. biorxiv.orgsielc.com
In some applications, ion-pairing agents like sodium 1-heptanesulfonate may be added to the mobile phase to improve the retention and separation of charged analytes like cysteamine (B1669678) and its derivatives on RP columns. nih.gov
Interactive Table: Typical HPLC Parameters for Biotinylated Analytes
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Column | Reversed-Phase C18 | Separates molecules based on hydrophobicity; suitable for peptides and small molecules. thaiscience.info |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides a polar environment and acidifies the solution to improve peak shape and ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic solvent used to elute analytes from the column by increasing mobile phase hydrophobicity. |
| Gradient | Increasing percentage of Mobile Phase B over time | Allows for the separation of a wide range of analytes with varying hydrophobicities. |
| Detection | UV Absorbance or Mass Spectrometry | UV can be used for general detection, while MS provides mass-specific detection and identification. nih.gov |
Integration with Complementary Spectroscopic Methodologies (e.g., Chemiluminescence, Fluorescence Spectroscopy)
While mass spectrometry is a powerful detection method, it can be integrated with other spectroscopic techniques to enhance sensitivity, provide alternative quantification methods, or serve as quality control steps.
Chemiluminescence : This method is widely used in techniques like Western blotting and immunoassays. acs.org Biotinylated molecules can be detected by binding streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). nih.gov The HRP enzyme catalyzes a reaction with a chemiluminescent substrate (e.g., luminol), producing light that can be captured on film or by a sensitive camera. acs.orgyoutube.com This approach offers high sensitivity for detecting biotinylated proteins and can be used to confirm the success of a labeling experiment before proceeding to more complex MS analysis. acs.org Competitive chemiluminescence assays have also been developed for the quantification of biotin. mdpi.com
Fluorescence Spectroscopy : Fluorescence-based methods offer another highly sensitive means of detecting and quantifying biotinylated molecules. nih.gov This can be achieved in several ways:
Fluorescent Probes : A fluorescent probe can be displaced from avidin (B1170675) upon biotin binding, leading to a change in fluorescence that can be measured. nih.gov
Fluorescently Labeled Biotin : Derivatives like fluorescein (B123965) biotin can be used to quantify biotin binding sites. biotium.com The fluorescence enhancement of these probes is proportional to the concentration of biotin. aatbio.com
Fluorescence Polarization (FP) : This technique can quantify biotin or biotin-binding proteins in complex mixtures by measuring the change in polarization of a fluorescently labeled biotin ligand upon binding. nih.gov
These spectroscopic methods are valuable for validating labeling efficiency and for high-throughput screening applications where the detailed structural information from MS is not immediately required. acs.orgnih.gov
Future Directions and Emerging Research Avenues for Biotinyl Cystamine D4
Advancements in Bioconjugation Chemistry Leveraging Biotinyl Cystamine-d4
The field of bioconjugation, which involves linking molecules to proteins and other biomacromolecules, stands to benefit from the specific attributes of this compound. Cysteine is a frequently targeted amino acid for bioconjugation due to the high nucleophilicity of its thiol group and its relatively low abundance in the proteome. nih.govnih.gov The terminal sulfhydryl group on a molecule like Biotinyl Cystamine (B1669676) allows it to be conjugated to proteins, often at cysteine residues, through various chemical reactions. iris-biotech.de
Future research will likely focus on using this reagent to create novel bioconjugates where the attached molecule (e.g., a fluorophore, a drug, or another protein) can be released under specific reducing conditions that cleave the disulfide bond. The presence of the biotin (B1667282) tag offers a modular approach, allowing for the attachment and subsequent purification of these conjugates. nih.govnih.gov The deuterium (B1214612) labeling, while primarily for mass spectrometry, can also serve as a non-radioactive tracer in certain bioconjugation and uptake studies. This allows for the synthesis of complex, multi-functional molecules designed to probe biological functions with high specificity. nih.gov
Development of Novel Chemical Biology Probes and Methodologies
This compound is an exemplary scaffold for the development of advanced chemical biology probes designed to explore protein structure and interactions. scbt.com Its design aligns with the critical features necessary for successful mass spectrometric analysis of protein cross-links: affinity enrichment, isotopic coding, and cleavability. nih.gov
As a cross-linking agent, it can be used to capture protein-protein interactions in their native cellular environment. The workflow involves cross-linking proteins, digesting them into peptides, and then using the biotin tag for the specific enrichment of cross-linker-containing peptides via avidin (B1170675) or streptavidin affinity chromatography. nih.gov This enrichment step is crucial as it removes the overwhelming signal from non-cross-linked peptides. nih.gov
Upon analysis by mass spectrometry, the disulfide bond can be cleaved, simplifying the spectra and facilitating the identification of the individual peptides that constitute the cross-link. nih.govnih.gov The d4 isotopic signature creates a unique mass shift, which aids in the confident identification of labeled peptides against the complex background of a biological sample. nih.govnih.gov This methodology enables the mapping of protein interaction networks with high resolution and accuracy. biorxiv.org
Table 1: Features of Advanced Chemical Probes for Protein Interaction Analysis
| Feature | Function | Advantage in Research | Example Reagent Class |
| Affinity Tag (e.g., Biotin) | Enables selective enrichment of labeled peptides from complex mixtures. nih.gov | Reduces sample complexity and allows for the focused analysis of target peptides. nih.gov | Biotinylated Cross-linkers |
| Cleavable Linker (e.g., Disulfide) | Allows for the separation of cross-linked peptides during MS/MS analysis. nih.gov | Simplifies complex mass spectra, making peptide identification more straightforward. nih.govnih.gov | CID-cleavable or Chemically-cleavable linkers |
| Isotopic Coding (e.g., Deuterium) | Introduces a specific mass difference between labeled and unlabeled peptides. nih.gov | Facilitates the unambiguous identification of labeled species in MS spectra and enables quantification. nih.govnih.gov | Isotopically Coded Affinity Tags (ICAT) |
Integration with Multi-Omics Analytical Frameworks
Multi-omics approaches aim to provide a comprehensive view of biological systems by integrating data from various molecular levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.govmdpi.com Chemical proteomics, which utilizes probes like this compound, generates a critical layer of functional proteomic data that can be integrated into these larger frameworks. nih.gov
By identifying specific protein subpopulations—such as those undergoing certain modifications or those involved in dynamic interaction networks—researchers can add functional context to gene expression or metabolite level changes. nih.govresearchgate.net For example, using this compound to map the interaction partners of a key metabolic enzyme can help explain how changes in the transcriptome affect metabolic pathways. mdpi.com This integrated analysis can reveal complex regulatory mechanisms and identify novel biomarkers or therapeutic targets that would be missed by single-omics studies. nih.govnih.gov
Methodological Refinements in Quantitative Proteomics
Quantitative proteomics seeks to measure the relative or absolute abundance of proteins in a sample. The deuterium labeling of this compound makes it an ideal tool for comparative and quantitative studies using mass spectrometry. nih.gov A common strategy involves using the "heavy" (d4) labeled reagent to label one biological sample and a corresponding "light" (d0, unlabeled) version of the reagent to label a control sample.
When the samples are mixed and analyzed by mass spectrometry, peptides labeled with the heavy and light reagents appear as doublets separated by a precise mass difference (4 Da in this case). nih.gov The ratio of the signal intensities of these peptide pairs provides a precise measure of the relative abundance of that peptide—and by extension, its parent protein—between the two samples.
This combination of isotopic labeling for quantification, biotin enrichment for sensitivity, and a cleavable linker for analytical clarity represents a significant methodological refinement. nih.govnih.gov It addresses the major challenge of detecting and quantifying low-abundance proteins and their modifications, improving the depth and accuracy of quantitative proteomic analyses. nih.gov
Table 2: Workflow for Quantitative Cysteine Reactivity Profiling
| Step | Description | Rationale |
| 1. Sample Labeling | Two distinct cell populations (e.g., treated vs. control) are labeled with "heavy" (this compound) and "light" (Biotinyl Cystamine) reagents, respectively, targeting reactive cysteine residues. | Isotopic labels are incorporated to enable relative quantification. nih.gov |
| 2. Sample Combination & Protein Digestion | The labeled samples are combined, and the proteins are enzymatically digested into peptides. | Combining samples minimizes variability in subsequent processing steps. |
| 3. Affinity Enrichment | The peptide mixture is subjected to streptavidin affinity chromatography to isolate biotin-labeled peptides. | Enriches for the target peptides, increasing the sensitivity of detection for low-abundance species. nih.gov |
| 4. LC-MS/MS Analysis | The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The disulfide linker may be cleaved before or during analysis. | Separates and identifies peptides. The relative signal intensity of heavy and light peptide pairs is measured for quantification. nih.govnih.gov |
| 5. Data Analysis | Software is used to identify labeled peptides and calculate the heavy/light ratios to determine changes in cysteine reactivity between the two samples. | Provides a quantitative, proteome-wide view of changes in protein cysteine modifications or interactions. |
Q & A
Q. What structural features of Biotinyl Cystamine-d4 make it suitable for protein conjugation studies?
this compound contains a biotin moiety for high-affinity streptavidin binding and a cystamine linker with a disulfide bond, enabling thiol-reactive conjugation. The deuterium (d4) labeling facilitates isotopic differentiation in mass spectrometry. To use, reduce the disulfide bond to generate reactive thiol groups, then incubate with target biomolecules (e.g., cysteine-rich proteins). Confirm conjugation efficiency via SDS-PAGE with streptavidin-HRP or MALDI-TOF mass shifts .
Q. How is this compound utilized in proximity-dependent biotinylation assays?
In proximity labeling (e.g., BioID), this compound acts as a cell-permeable biotin donor. Co-express a biotin ligase (e.g., BirA*) fused to a protein of interest; the ligase activates biotin transfer to proximal proteins. Post-labeling, use streptavidin pulldowns for interactor identification. Critical controls include:
- Catalytically inactive ligase mutants to exclude non-specific labeling.
- Isotopic controls (d0 vs. d4) for quantitative cross-experiment comparisons .
Q. What analytical techniques confirm successful conjugation of this compound to target molecules?
- MALDI-TOF/MS : Detect mass shifts (+378.57 Da for intact compound).
- Streptavidin Gel-Shift Assay : Resolve biotinylated proteins on non-reducing SDS-PAGE.
- HPLC with UV/Vis Detection : Monitor elution profiles at 280 nm (biotin absorbance) .
Advanced Research Questions
Q. How to resolve discrepancies in biotinylation efficiency across different cell models?
Discrepancies may arise from variations in thiol accessibility or intracellular reductases. Methodological solutions:
Q. What experimental controls are essential for tracking lymphocyte populations using this compound?
In adoptive transfer studies (e.g., B-cell tracking):
Q. How does deuterium substitution in this compound improve quantification in mass spectrometry?
The d4 label introduces a +4 Da mass shift, enabling precise isotopic dilution for absolute quantification. Protocol:
- Spike deuterated compound into samples as an internal standard.
- Use multiple reaction monitoring (MRM) for targeted detection.
- Validate with calibration curves spanning 3–4 orders of magnitude .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Nonlinear Regression : Fit data to a four-parameter logistic model to calculate EC50.
- ANOVA with Tukey Correction : Compare labeling efficiency across treatment groups.
- Power Analysis : Determine sample size using pilot data (α = 0.05, β = 0.2) .
Data Contradiction & Validation
Q. How to address conflicting results in this compound-based protein interaction studies?
Contradictions may stem from non-specific binding or batch variability. Validation steps:
- Orthogonal Methods : Confirm interactions via co-immunoprecipitation or fluorescence complementation.
- Batch Testing : Compare multiple synthesis lots using HPLC purity assays (>95% purity required).
- Knockout Controls : Use CRISPR-edited cell lines lacking the target protein .
Methodological Optimization Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
